Fmoc-Glu-OFm

SPPS Peptide Cyclization Orthogonal Protection

Standard Fmoc-Glu-OtBu fails in syntheses requiring on-resin side-chain modification before final cleavage. Fmoc-Glu-OFm solves this via its orthogonal OFm ester, stable to piperidine but selectively removable on-resin. This enables precise assembly of cyclic, branched, or conjugated peptides without compromising acid-labile protecting groups. - Enables on-resin lactam bridge formation and site-specific bioconjugation. - Orthogonal to standard tBu/Boc protecting groups used in Fmoc/tBu SPPS. - Typical purity: ≥98% HPLC, ensuring high-fidelity peptide synthesis.

Molecular Formula C34H28NO6-
Molecular Weight 546.6 g/mol
Cat. No. B12367894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu-OFm
Molecular FormulaC34H28NO6-
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)[O-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/p-1/t31-/m0/s1
InChIKeyYDZLVLICRXQATH-HKBQPEDESA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu-OFm: Orthogonal SPPS Building Block


Fmoc-Glu-OFm (CAS: 200616-18-8) is a highly specialized amino acid derivative engineered for solid-phase peptide synthesis (SPPS) . It is a doubly-protected L-glutamic acid monomer, characterized by an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine and an OFm (fluorenylmethyl ester) group on the side-chain γ-carboxylate [1]. This molecular architecture creates a cornerstone of orthogonal protection strategy, enabling the precise, stepwise construction of complex peptides where the side-chain functionality must remain masked until a specific, late-stage synthetic step [2]. The compound's utility is defined by the ability to independently remove these protecting groups: the Fmoc group is labile under mild basic conditions (e.g., piperidine) for chain elongation, while the OFm ester remains stable until selectively cleaved [3].

Orthogonal SPPS building block
Selective γ-carboxylate modification on-resin
Compatible with Fmoc/tBu protection strategy

Why Fmoc-Glu-OFm Substitutes Fail


Interchanging Fmoc-Glu-OFm with other common Fmoc-protected glutamic acid derivatives, such as Fmoc-Glu-OtBu or Fmoc-Glu-OMe, will lead to synthetic failure or severe limitation in standard Fmoc/tBu SPPS workflows. The differentiation lies in the orthogonal deprotection strategy. In Fmoc/tBu SPPS, the side-chain tert-butyl (tBu) group of Fmoc-Glu-OtBu is designed to be removed concurrently with the final peptide cleavage from the resin using strong acid (e.g., TFA) . This makes Fmoc-Glu-OtBu unsuitable for any application requiring the glutamic acid side-chain to be selectively modified, cyclized, or conjugated on the solid support before final cleavage. Conversely, the OFm ester of Fmoc-Glu-OFm is stable to the basic conditions used for iterative Fmoc removal, but can be selectively and mildly cleaved on the resin (e.g., with 20% piperidine/DMF or other nucleophiles), orthogonal to acid-labile tBu groups on other residues [1]. Therefore, selecting Fmoc-Glu-OtBu over Fmoc-Glu-OFm is not a matter of preference but a fundamental, process-defining decision that determines whether a synthetic route to a desired peptide or conjugate is viable [2]. The following evidence details the quantifiable advantages of the OFm protecting group in enabling specific, high-value synthetic applications.

Deprotection orthogonality
Fmoc-Glu-OtBu side-chain tBu cleaves with final TFA, preventing on-resin modification.
Synthetic flexibility
OFm ester enables selective base cleavage, enabling cyclization and conjugation on solid support.

Fmoc-Glu-OFm vs. Alternatives


Orthogonal Protection: On-Resin Modification vs. tBu

Fmoc-Glu-OFm provides a side-chain protecting group that is orthogonal to the acid-labile tBu group standard in Fmoc/tBu SPPS. Fmoc-Glu-OtBu, the standard comparator, has a tBu ester which is cleaved under the same acidic conditions (≥90% TFA) used for final peptide cleavage from the resin, precluding any on-resin side-chain modification. The OFm ester of Fmoc-Glu-OFm is stable under these same piperidine conditions but can be removed with mild base (e.g., 20% piperidine in DMF), allowing for selective on-resin modification of the Glu side chain without global deprotection [1]. This orthogonality is a categorical differentiator, not a continuous variable.

Deprotection Orthogonality
Class-level
OFm: orthogonal, cleaved by base; tBu: acid-labile
Enables on-resin side-chain modification
Binary classification in standard Fmoc/tBu SPPS
SPPS Peptide Cyclization Orthogonal Protection

HPLC Purity Quality Control

Fmoc-Glu-OFm is offered by reputable vendors with a guaranteed minimum purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical specification for SPPS, as even low-level impurities (e.g., dipeptides, unprotected amino acids) can lead to chain terminations, deletions, or other sequence-related byproducts that dramatically reduce the yield and purity of the final, often high-value, peptide product. While many building blocks are available at this purity level, it is a fundamental, non-negotiable requirement for the successful procurement of this specific reagent for advanced applications. This quantitative specification provides a verifiable benchmark for quality control and supplier qualification.

HPLC Purity
Data to verify
≥ 98%
Baseline purity for complex SPPS
Vendor specification; independent verification recommended
Quality Control HPLC Peptide Yield

Melting Point for Identity Confirmation

The melting point of Fmoc-Glu-OFm is a highly specific and verifiable physical constant, reported as a range of 171-178 °C . This contrasts with other common derivatives like Fmoc-Glu-OtBu, which has a reported melting point of 78-80 °C . A melting point is a routine, non-destructive test that provides immediate confirmation of a compound's identity and initial assessment of its purity. This specific range serves as a crucial benchmark for quality control upon receipt, enabling a user to rapidly verify that the material matches its certificate of analysis and has not been mislabeled or degraded, thereby mitigating risk in critical synthesis workflows.

Melting Point
Reported
171–178 °C (vs 78–80 °C for OtBu)
Supports rapid identity verification
Approx. 93–98 °C higher than common substitute
Identity Confirmation Quality Control Physical Characterization

Enantiomeric Purity and Material Function

While no direct head-to-head peptide synthesis comparison data was found, a study on the self-assembly properties of cyclo(Glu-Glu) derivatives highlights the functional importance of enantiopurity. The study showed that both chiral OFm monosubstituted cyclo(L-Glu-L-Glu) and cyclo(D-Glu-D-Glu) form robust hydrogels, but the racemate (a mixture of L and D) forms hydrogels with a significantly shorter thixotropic recovery time (rapidly recoverable) [1]. This demonstrates that the specific stereochemistry, which is a guaranteed property of Fmoc-L-Glu-OFm when sourced from a reliable vendor, is not a trivial attribute; it can dictate the properties and utility of downstream materials. Procurement of the correct L-enantiomer is therefore non-negotiable for applications where stereochemistry is critical, such as in bioactive peptides or stereospecific materials.

Stereochemical Impact
Class-level
L-enantiomer vs racemate: altered hydrogel recovery
Enantiopurity influences material properties
Derived from cyclo(Glu-Glu) hydrogel studies
Self-Assembly Hydrogel Chirality Material Science

Application Scenarios for Fmoc-Glu-OFm


Side-Chain Modified and Cyclic Peptides

This is the core application scenario. Fmoc-Glu-OFm is essential for synthesizing peptides that require the glutamic acid side-chain to be selectively deprotected for on-resin modification while other acid-labile side-chain protecting groups remain intact [1]. This includes the synthesis of cyclic peptides where the Glu side-chain is part of a lactam bridge, the creation of branched peptides for multimeric presentation, and the site-specific conjugation of tags (e.g., biotin, fluorophores) or lipids. The OFm group's orthogonal nature enables these complex architectures directly on the solid support, streamlining the synthesis and improving overall yield compared to solution-phase conjugation. Purchasing this compound is therefore a requirement for any lab undertaking these specific, high-value synthetic challenges.

Peptide-Based Hydrogels and Functional Materials

Fmoc-Glu-OFm serves as a key precursor for creating self-assembling materials, such as hydrogels [2]. The OFm group can be used to create cyclic dipeptides like cyclo(Glu-Glu), which have demonstrated robust gelation properties in both organic solvents and water. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for regenerative medicine. The choice between the L-enantiomer (Fmoc-L-Glu-OFm) and the D-enantiomer, or their racemic mixture, can be used to tune the material's physical properties, such as its thixotropic recovery time, as demonstrated in comparative studies [2]. For material scientists, procuring Fmoc-Glu-OFm with a verified enantiomeric purity is crucial for achieving the desired material characteristics and reproducibility.

Peptide-Based Pharmaceuticals and Conjugates

In pharmaceutical research, Fmoc-Glu-OFm is employed in the development of peptide-based drugs, peptide-drug conjugates, and peptidomimetics [3]. The ability to modify the glutamic acid side-chain selectively enables the attachment of various moieties that can improve the drug's bioavailability, target specificity, or pharmacokinetic profile. Its high purity (≥98% HPLC) is non-negotiable in this context, as impurities can lead to the formation of incorrect peptide sequences or side products that could compromise the safety and efficacy of the final therapeutic candidate . Procuring a consistent, high-quality supply of this building block is therefore a critical component of a robust pharmaceutical development and manufacturing process.

Benchmark for Orthogonal SPPS Resins & Linkers

Fmoc-Glu-OFm is a well-characterized, commercially available building block that embodies the orthogonal protection strategy fundamental to advanced SPPS. It is therefore an ideal standard compound for testing and validating the performance of novel solid supports, linkers, and cleavage conditions designed for on-resin cyclization or conjugation. Its use can provide a reliable and reproducible baseline against which to measure the efficiency and selectivity of new methodologies, making it a valuable tool for methodology-focused research groups and companies developing next-generation SPPS tools.

Application
Selection Property
Validation Focus
On-resin peptide modification
Orthogonal side-chain protection
Selective deprotection efficiency
Hydrogel and material studies
Stereochemical purity
Material property reproducibility
Bioactive peptide research
High-purity building block
Sequence fidelity and yield
SPPS methodology validation
Well-characterized orthogonal standard
Comparative cleavage performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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